molecular formula C11H9FN2 B1444291 2-Fluoro-3-(2-methylpyridin-4-yl)pyridine CAS No. 1227176-80-8

2-Fluoro-3-(2-methylpyridin-4-yl)pyridine

Cat. No. B1444291
M. Wt: 188.2 g/mol
InChI Key: NTETVDLARDGOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08952037B2

Procedure details

A mixture of 4-bromo-2-methylpyridine (25.0 g, 145 mmol), 2-fluoropyridin-3-ylboronic acid (22.5 g, 160 mmol), Pd(PPh3)2Cl2 (5.10 g, 7.27 mmol), and sodium carbonate (46.2 g, 436 mmol) in 1,2-dimethoxyethane:ethanol:water (7:2:0.75, 292.5 ml total volume) was heated to 80° C. for 4 h. After cooling to room temperature, the mixture was diluted with saturated aqueous sodium bicarbonate solution and water, then extracted with dichloromethane (3×). The combined organic extracts were then extracted with 2 N aqueous HCl solution (4×). The combined aqueous layers were washed with dichloromethane, then the pH was raised to 10 with 10 N NaOH. The resulting suspension was extracted with dichloromethane (3×). The combined extracts were concentrated in vacuo to give 2-fluoro-3-(2-methylpyridin-4-yl)pyridine (22.14 g, 118 mmol, 81% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
46.2 g
Type
reactant
Reaction Step One
Name
1,2-dimethoxyethane ethanol water
Quantity
292.5 mL
Type
solvent
Reaction Step One
Quantity
5.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=1.[F:9][C:10]1[C:15](B(O)O)=[CH:14][CH:13]=[CH:12][N:11]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.C(O)C.O.C(=O)(O)[O-].[Na+].O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:9][C:10]1[C:15]([C:2]2[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=2)=[CH:14][CH:13]=[CH:12][N:11]=1 |f:2.3.4,5.6.7,8.9,^1:43,62|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)C
Name
Quantity
22.5 g
Type
reactant
Smiles
FC1=NC=CC=C1B(O)O
Name
Quantity
46.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
1,2-dimethoxyethane ethanol water
Quantity
292.5 mL
Type
solvent
Smiles
COCCOC.C(C)O.O
Name
Quantity
5.1 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extracts were then extracted with 2 N aqueous HCl solution (4×)
WASH
Type
WASH
Details
The combined aqueous layers were washed with dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
the pH was raised to 10 with 10 N NaOH
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with dichloromethane (3×)
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=CC=C1C1=CC(=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 118 mmol
AMOUNT: MASS 22.14 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.